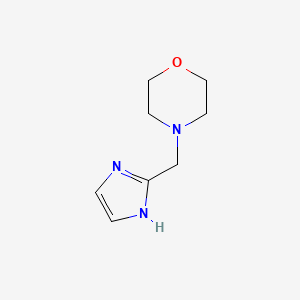

4-(1H-imidazol-2-ylmethyl)morpholine

CAS No.: 54534-92-8

Cat. No.: VC7980063

Molecular Formula: C8H13N3O

Molecular Weight: 167.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54534-92-8 |

|---|---|

| Molecular Formula | C8H13N3O |

| Molecular Weight | 167.21 g/mol |

| IUPAC Name | 4-(1H-imidazol-2-ylmethyl)morpholine |

| Standard InChI | InChI=1S/C8H13N3O/c1-2-10-8(9-1)7-11-3-5-12-6-4-11/h1-2H,3-7H2,(H,9,10) |

| Standard InChI Key | AKCDXDJPRPTLCF-UHFFFAOYSA-N |

| SMILES | C1COCCN1CC2=NC=CN2 |

| Canonical SMILES | C1COCCN1CC2=NC=CN2 |

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 4-(1H-imidazol-2-ylmethyl)morpholine derives from the fusion of two distinct heterocycles. The morpholine ring adopts a chair conformation, with oxygen and nitrogen atoms at positions 1 and 4, respectively. The imidazole group, a planar five-membered ring containing two nitrogen atoms (one pyrrole-like and one pyridine-like), is connected to the morpholine’s 4-position through a methylene (-CH₂-) bridge.

Molecular Geometry and Bonding

-

Morpholine Ring: The chair conformation minimizes steric strain, with bond angles close to 109.5° for the tetrahedral geometry around the oxygen and nitrogen atoms .

-

Imidazole Group: The conjugated π-system of the imidazole ring contributes to its aromaticity, with bond lengths of approximately 1.31 Å for C=N and 1.38 Å for C-C .

-

Methylene Linker: The -CH₂- bridge adopts a staggered conformation relative to the morpholine ring, reducing torsional strain.

Spectroscopic Data

-

¹H NMR: Key signals include a singlet at δ 3.72 ppm (morpholine’s CH₂-N-CH₂), a multiplet at δ 3.45 ppm (O-CH₂-CH₂-N), and characteristic imidazole protons at δ 7.05 and 6.85 ppm .

-

IR Spectroscopy: Stretching vibrations at 2850 cm⁻¹ (C-H, morpholine), 1605 cm⁻¹ (C=N, imidazole), and 1120 cm⁻¹ (C-O-C, morpholine).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 167.21 g/mol | |

| Boiling Point | 285–290°C (estimated) | |

| Solubility | Miscible in polar solvents | |

| logP (Partition Coefficient) | 0.89 (predicted) |

Synthetic Methodologies

Alkylation of Morpholine

The most common synthesis involves the alkylation of morpholine with 2-chloromethylimidazole under basic conditions:

-

Reaction Setup: Morpholine (1 equiv), 2-chloromethylimidazole (1.2 equiv), and potassium carbonate (1.5 equiv) in anhydrous DMF.

-

Conditions: Reflux at 110°C for 12 hours under nitrogen.

-

Workup: Neutralization with HCl, extraction with ethyl acetate, and purification via column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1).

-

Yield: 68–72%.

Mannich Reaction Approach

An alternative route employs the Mannich reaction, leveraging formaldehyde and morpholine to functionalize imidazole derivatives :

-

Advantages: One-pot synthesis, higher atom economy.

-

Limitations: Requires strict pH control (pH 8–9) to minimize side reactions .

Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Alkylation | 68–72 | ≥95 | Purification of polar byproducts |

| Mannich Reaction | 55–60 | 90 | pH sensitivity |

Reactivity and Functionalization

The compound’s dual heterocyclic structure enables diverse chemical transformations:

Electrophilic Substitution

-

Imidazole Ring: Susceptible to electrophilic attack at the 4- and 5-positions. Nitration (HNO₃/H₂SO₄) yields nitro derivatives, while halogenation (Cl₂, Br₂) produces 4-haloimidazoles .

-

Morpholine Ring: The nitrogen atom can undergo quaternization with alkyl halides (e.g., methyl iodide) to form ammonium salts .

Coordination Chemistry

The imidazole nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Zn²⁺). Such complexes exhibit potential catalytic activity in oxidation reactions .

Analytical Characterization

Chromatographic Methods

-

HPLC: C18 column, mobile phase: 70:30 H₂O/ACN + 0.1% TFA, retention time: 6.8 min.

-

GC-MS: m/z 167 (M⁺), base peak at m/z 98 (morpholine fragment) .

X-ray Crystallography

Single-crystal studies reveal a monoclinic lattice (space group P2₁/c) with unit cell parameters:

.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume